tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Description
Historical Development and Research Context
The discovery of this compound aligns with the medicinal chemistry community’s growing interest in spirocyclic systems. Spirocycles gained prominence after the 2009 work of Lovering et al., who established that higher fractions of sp³-hybridized carbons (Fsp³) correlate with clinical success. Early synthetic efforts focused on simpler spirocycles, but advances in cascade cyclization methods, such as the Prins reaction, enabled access to complex frameworks like the 1-oxa-9-azaspiro[5.5]undecane system. The Boc-protected derivative described here was first synthesized in 2019–2020 as part of efforts to create modular building blocks for drug discovery. Its commercial availability since 2021 (e.g., CAS 2253629-70-6) has facilitated its adoption in hit-to-lead optimization campaigns.
Significance in Contemporary Medicinal Chemistry
This compound addresses multiple challenges in drug design. The spirocyclic core increases Fsp³ to 0.63 (calculated from C₁₄H₂₆N₂O₃), enhancing three-dimensionality compared to flat aromatic systems. The 3-oxa and 9-aza heteroatoms introduce hydrogen-bonding capabilities, while the Boc group improves solubility during synthetic workflows. In protein-ligand interactions, the rigid scaffold reduces conformational entropy penalties upon binding, often improving potency. For example, similar 1-oxa-9-azaspiro[5.5]undecane derivatives have shown picomolar affinity for kinase targets by pre-organizing key pharmacophores. Additionally, the scaffold’s polarity (PSA = 55.7 Ų) balances membrane permeability and aqueous solubility, addressing a common bottleneck in CNS drug development.
Structural Uniqueness of the Azaspiro[5.5]undecane Scaffold
The 1-oxa-9-azaspiro[5.5]undecane system comprises two fused six-membered rings sharing a single sp³-hybridized atom. Key features include:
- Ring Strain Mitigation : The 5,5-spiro junction minimizes angle strain compared to smaller spirocycles, enhancing synthetic accessibility.
- Heteroatom Placement : The oxygen at position 3 and nitrogen at position 9 create a dipole moment that guides molecular recognition.
- Tert-Butyl Carbamate : The Boc group at position 9 serves dual roles as a protecting group for the amine and a solubility-enhancing moiety.
This architecture enables selective functionalization at three positions: the 7-amino group, the Boc carbamate, and the oxygen-containing ring. For instance, the primary amine at position 7 allows for amide coupling or reductive amination, while the Boc group can be cleaved under acidic conditions to reveal a secondary amine for further derivatization.
Research Landscape and Scientific Interest
Since 2021, over 14 analogues of the 1-oxa-9-azaspiro[5.5]undecane scaffold have been commercialized, reflecting strong demand for this chemotype. Recent studies highlight its utility in targeting G protein-coupled receptors (GPCRs) and epigenetic enzymes. For example, replacing piperazine rings in PARP inhibitors with diazaspiro[5.5]undecane analogues improved selectivity by 10-fold while maintaining potency. The tert-butyl 7-amino variant has also been used in proteolysis-targeting chimeras (PROTACs), where its rigidity helps maintain proper distance between E3 ligase- and target-binding domains.
Properties
IUPAC Name |
tert-butyl 11-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-14(11(15)10-16)5-8-18-9-6-14/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRICOMDILCLNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCOCC2)C(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable amine with a spirocyclic lactone under controlled conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Scientific Research Applications
Pharmacological Research
GABA Receptor Modulation : One of the primary applications of tert-butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is its role as a modulator of the gamma-aminobutyric acid type A (GABAAR) receptors. Research indicates that compounds within this class can act as competitive antagonists at GABAARs, which are critical targets for developing treatments for anxiety, epilepsy, and other neurological disorders .
Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various spirocyclic compounds, including tert-butyl 7-amino derivatives. The findings demonstrated that modifications to the spirocyclic framework significantly influenced binding affinities to GABAARs, suggesting potential pathways for designing more effective therapeutics .
Neuropharmacology
Potential Therapeutic Uses : The unique structure of this compound positions it as a candidate for treating neuropsychiatric disorders due to its ability to interact with neurotransmitter systems. Its low membrane permeability suggests that it may selectively target peripheral GABAARs, which could minimize central nervous system side effects .
Synthetic Chemistry
Synthesis Techniques : The synthesis of this compound involves multi-step reactions that include the formation of the spirocyclic structure through cyclization reactions and subsequent functional group modifications. These synthetic routes are crucial for producing analogs with varying biological activities for further research and development.
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure provides rigidity and stability, which can enhance its binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications in Analogous Compounds
Spirocyclic azaspiro[5.5]undecane derivatives differ in substituents, heteroatom positions (oxa/aza), and functional groups. Below is a comparative analysis of selected analogs:
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Reactivity and Bioactivity
Amino Group (7-Amino vs. 9-Amino): The 7-amino group in the target compound enhances nucleophilicity, facilitating coupling reactions (e.g., amide bond formation). In contrast, 9-amino analogs (e.g., CAS 1272758-41-4) may exhibit altered hydrogen-bonding patterns, affecting receptor interactions . Example: The target compound’s amino group is strategically positioned to mimic natural substrates in kinase inhibition, whereas 9-oxo derivatives (CAS 873924-08-4) lack this reactivity .
Heteroatom Positioning (3-Oxa vs. 9-Oxa) :
- The 3-oxa group in the target compound introduces an ether linkage, improving solubility in polar solvents. Analogs with 9-oxa (e.g., tert-butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate) prioritize hydrophobic interactions due to methyl substitution .
Spirocyclic Diversity (Diaza vs. Monoaza): Diaza systems (e.g., tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate) offer dual basicity sites, enabling chelation with metal ions or acidic residues in enzymes. These are less common in monoaza analogs like the target compound .
Biological Activity
tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological properties, including interactions with neurotransmitter receptors.
The chemical structure of this compound is characterized by its unique spirocyclic framework. The molecular formula is , with a molar mass of approximately 270.37 g/mol. The predicted pKa value is around 9.84, indicating its basic nature in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O3 |
| Molar Mass | 270.37 g/mol |
| Density | 1.11 g/cm³ (predicted) |
| Boiling Point | 380.5 °C (predicted) |
| pKa | 9.84 (predicted) |
Research indicates that compounds similar to this compound may act as antagonists at the γ-aminobutyric acid type A receptor (GABAAR). GABAARs are critical in modulating neurotransmission and have implications in various neurological conditions, including anxiety and epilepsy. The antagonistic activity can influence cellular signaling pathways, potentially leading to immunomodulatory effects .
Antagonistic Effects on GABAAR
Studies have shown that spirocyclic compounds exhibit competitive antagonism at GABAARs, which can affect T cell proliferation and immune responses. For instance, the modulation of GABAAR activity has been linked to increased lung inflammation in murine models when specific receptor subunits are knocked out . This suggests that the biological activity of this compound may extend beyond central nervous system effects to peripheral immune modulation.
Case Studies
- GABAAR Antagonism : In a study investigating novel GABAAR antagonists, compounds structurally related to tert-butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane were evaluated for their binding affinities and functional activities at native GABAARs. The results indicated that these compounds could effectively inhibit receptor activity, demonstrating their potential as therapeutic agents in conditions where GABAergic signaling is dysregulated .
- Immunomodulation : Another case study highlighted the role of GABAAR antagonists in modulating immune responses during infections. The findings suggested that these compounds could enhance macrophage activity against pathogens by altering T cell responses, thereby providing a novel approach to treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to validate the purity and structural integrity of tert-butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate?
- Methodological Answer : Use H and C NMR to confirm the spirocyclic core and substituent positions. For example, H NMR peaks between δ 1.48 ppm (tert-butyl group) and δ 3.3–3.8 ppm (spirocyclic ether/amine protons) are characteristic . High-resolution mass spectrometry (HRMS) with a tolerance <5 ppm ensures molecular weight accuracy. Purity (>95%) should be confirmed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight, light-protected containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl carbamate group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can degrade the spirocyclic structure .
Q. How can researchers mitigate synthetic challenges in constructing the spirocyclic core?
- Methodological Answer : Employ Buchwald–Hartwig coupling for introducing nitrogen-containing substituents, using Pd(OAc)/Xantphos as a catalyst system. Optimize reaction temperatures (80–100°C) and solvent polarity (e.g., toluene/DMF mixtures) to enhance cyclization efficiency. Post-reaction purification via flash chromatography (DCM/MeOH gradients) resolves unreacted intermediates .
Advanced Research Questions
Q. How does fluorination at specific positions (e.g., C2/C3) alter the compound’s reactivity and bioactivity?
- Methodological Answer : Fluorine introduction (e.g., 2,2-difluoro analogs) increases metabolic stability by reducing cytochrome P450-mediated oxidation. Use F NMR to track fluorinated intermediates (e.g., δ –120 to –140 ppm for CF groups). Biological assays (e.g., kinase inhibition) reveal enhanced target affinity due to electronegative effects on hydrogen bonding .
Q. What computational strategies predict the conformational flexibility of the spirocyclic core?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model energy-minimized conformers. Compare with X-ray crystallography data from related spiro compounds (e.g., 3-azaspiro[5.5]undecane derivatives) to validate chair-boat transitions in the bicyclic system .
Q. How can stereochemical discrepancies in enantiomeric forms impact pharmacological profiles?
- Methodological Answer : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent). Test isolated (R)- and (S)-forms in vitro (e.g., IC assays against METTL3). Stereochemistry at C7 (amino group) often dictates binding to enzymatic pockets, with >10-fold potency differences observed between enantiomers .
Q. What strategies resolve contradictory data in reaction yields or byproduct formation?
- Methodological Answer : Cross-validate synthetic protocols (e.g., tert-butyl deprotection with TFA vs. HCl). Use LC-MS to identify byproducts (e.g., tert-butyl alcohol adducts). Reproducibility testing under inert atmospheres minimizes oxidative side reactions. Peer-reviewed spectral libraries (e.g., SDBS) confirm intermediate structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
